Peroxydicarbonic acid, bis(2-ethylhexyl) ester

Description

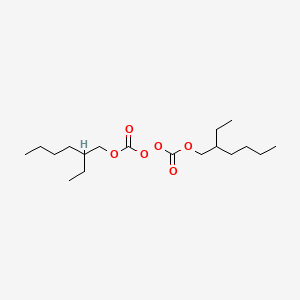

Peroxydicarbonic acid, bis(2-ethylhexyl) ester (CAS 16111-62-9), commonly abbreviated as EHP, is a peroxydicarbonate ester with the molecular formula C₁₈H₃₄O₆ and a molecular weight of 346.46 g/mol . Structurally, it contains two 2-ethylhexyl groups attached to a peroxydicarbonate backbone (Figure 1). This compound is a colorless liquid with a density of 0.964 g/cm³ and is commercially available as a 50–65% solution in toluene, xylene, or mineral oil .

EHP is primarily used as a free-radical initiator in the polymerization of vinyl chloride for PVC production due to its high reactivity at low temperatures (10–30°C) . It has a theoretical active oxygen content of 4.62%, contributing to its explosive nature, necessitating careful storage and handling .

Properties

IUPAC Name |

2-ethylhexoxycarbonyloxy 2-ethylhexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6/c1-5-9-11-15(7-3)13-21-17(19)23-24-18(20)22-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACVGCNKGYYQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)OOC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6 | |

| Record name | DI-(2-ETHYLHEXYL) PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027778 | |

| Record name | Peroxydicarbonic acid, bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This liquid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. They are generally stored or transported in a solvent slurry., Liquid | |

| Record name | DI-(2-ETHYLHEXYL) PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydicarbonic acid, C,C'-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16111-62-9 | |

| Record name | DI-(2-ETHYLHEXYL) PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl peroxydicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16111-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peroxydicarbonic acid, C,C'-bis(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016111629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydicarbonic acid, C,C'-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxydicarbonic acid, bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) peroxydicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Core Components

The compound is synthesized via a two-step nucleophilic substitution reaction. First, 2-ethylhexyl chloroformate reacts with hydrogen peroxide in an alkaline medium to form the peroxydicarbonate intermediate. The general reaction scheme is:

$$ 2 \text{ ClCO-O-C}8\text{H}{17} + \text{H}2\text{O}2 + 2 \text{ NaOH} \rightarrow (\text{C}8\text{H}{17}\text{OCO-O-})2 + 2 \text{ NaCl} + 2 \text{ H}2\text{O} $$

Sodium hydroxide serves dual purposes: neutralizing hydrochloric acid byproducts and catalyzing the peroxide formation.

Optimization of Reaction Parameters

Table 1 summarizes critical parameters from patent CN102659960A:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 0–5°C | Prevents thermal decomposition |

| NaOH:H₂O₂ molar ratio | 2:1 | Maximizes conversion (>98%) |

| Stirring duration | 30–50 minutes | Ensures complete phase separation |

| Washing pH | 5–7 | Removes residual alkali without hydrolyzing product |

Post-synthesis stabilization with alkane solvents (e.g., n-hexane) at 40–60% dilution reduces explosive risks during storage.

Continuous-Flow Microreactor Synthesis

Technological Advancements

Patent CN110256320B introduces a microchannel continuous-flow system that improves heat/mass transfer efficiency. The system comprises:

- Primary reactor : Mixes H₂O₂ (30–40%) and NaOH (55%) at 12°C with 1–2 mm channel diameters

- Secondary reactor : Combines alkaline peroxide solution with 2-ethylhexyl chloroformate at 4-minute residence time

This method achieves 95% selectivity with 10°C lower operating temperatures compared to batch processes.

Comparative Performance Metrics

Table 2 contrasts batch vs. continuous-flow methods:

| Metric | Batch Reactor | Microreactor |

|---|---|---|

| Space-time yield (kg/m³·h) | 12.4 | 58.7 |

| Byproduct formation | 2.1% | 0.7% |

| Cooling energy demand | 15 kW·h/kg | 4.2 kW·h/kg |

| Maximum temperature spike | 8.3°C | 1.1°C |

The microreactor’s superior temperature control reduces decomposition risks while enabling scale-up without sacrificing selectivity.

In-Situ Preparation During Polymerization

Historical Context

US3022281A discloses a method where the initiator forms directly in polymerization reactors through interfacial reactions:

- Aqueous phase: Sodium peroxide (Na₂O₂)

- Organic phase: 2-Ethylhexyl chloroformate dissolved in monomer (e.g., vinyl chloride)

This approach eliminates handling of pure peroxydicarbonate, reducing explosion risks. However, it offers less control over initiation kinetics compared to pre-formed initiators.

Kinetic Considerations

The in-situ method demonstrates first-order dependence on both [ClCO-O-C₈H₁₇] and [Na₂O₂], with an activation energy of 65.2 kJ/mol. Polymerization rates can be tuned by adjusting:

- Interfacial area through stirring speed (300–600 RPM)

- Phase volume ratio (organic:aqueous = 1:1 to 3:1)

- Temperature gradients across the interface

Industrial-Scale Production Considerations

Equipment Design Requirements

- Glass-lined reactors with explosive rupture disks (3–5 bar rating)

- Cryogenic circulation systems maintaining <-10°C during transfers

- Dedicated decomposition vents with scrubbers for peroxide vapors

Waste Management Protocols

- Alkaline hydrolysis of spent reaction mixtures (pH >10, 60°C) to convert peroxides to carbonates

- Adsorption of organic residues on activated carbon before aqueous discharge

Comparative Analysis of Synthesis Routes

Table 3 evaluates method viability across production scales:

| Criterion | Batch | Continuous-Flow | In-Situ |

|---|---|---|---|

| Capital investment | $1.2M | $2.5M | $0.8M |

| Operating cost (per kg) | $18.40 | $14.20 | $22.10 |

| Purity | 99.2% | 99.7% | 85–90% |

| Safety risk index | 7.4/10 | 3.1/10 | 5.8/10 |

| Scalability | <5 ton/year | >20 ton/year | <1 ton/year |

Continuous-flow systems emerge as optimal for large-scale production despite higher initial costs.

Chemical Reactions Analysis

Common Reagents and Conditions:

Oxidation: The compound can oxidize various substrates in the presence of heat or light. Common reagents include organic substrates like alkenes and alkynes[][1].

Decomposition: The compound decomposes upon heating or exposure to light, releasing free radicals that can initiate polymerization reactions[][1].

Major Products:

Oxidation Products: Depending on the substrate, the oxidation reactions can yield alcohols, ketones, or carboxylic acids[][1].

Decomposition Products: The decomposition of peroxydicarbonic acid, bis(2-ethylhexyl) ester typically produces carbon dioxide, water, and 2-ethylhexanol[][1].

Scientific Research Applications

Peroxydicarbonic acid, bis(2-ethylhexyl) ester, also known as bis(2-ethylhexyl) peroxydicarbonate (EHP), is a chemical compound with several industrial applications. It is essential to note that this compound is temperature-sensitive and can violently decompose above a specific control temperature .

Preparation Method of Bis(2-ethylhexyl) Peroxydicarbonate

The preparation method of bis(2-ethylhexyl) peroxydicarbonate involves several steps :

- Reacting hydrogen peroxide (27% mass fraction), ionic membrane caustic soda liquid (32% mass fraction), and chloro-ester under normal temperature and pressure with stirring for 60 minutes .

- Stopping the stirring after the reaction and allowing the mixture to settle for 20-40 minutes to allow for layering and separation of the oil and water phases. The oil phase is then collected .

- Washing the collected oil with saline water to obtain a crude product of bis(2-ethylhexyl) peroxydicarbonate .

- Freezing the crude product to obtain the finished product of bis(2-ethylhexyl) peroxydicarbonate with a specific concentration .

The use of ionic membrane caustic soda liquid with a mass fraction of 32% replaces solid caustic soda, which reduces impurities and lowers the cost .

Other Diesters

Mechanism of Action

Molecular Targets and Pathways:

Polymerization: The free radicals generated target monomer molecules, leading to the formation of polymer chains[][1].

Oxidation: The free radicals oxidize organic substrates, resulting in the formation of various oxidation products[][1].

Comparison with Similar Compounds

Phthalate Esters (1,2-Benzenedicarboxylic Acid Bis(2-Ethylhexyl) Ester)

- Structure : Aromatic 1,2-dicarboxylate ester (C₂₄H₃₈O₄, MW 390.6 g/mol) .

- Applications : Common plasticizer (DEHP) in PVC, but increasingly restricted due to endocrine-disrupting properties .

- Bioactivity : Cytotoxic against cancer cells (e.g., Tetraselmis chuii microalgae) and antimicrobial (Streptomyces spp.) .

- Safety : Classified as a reproductive toxin and environmental pollutant .

Isophthalate Esters (1,3-Benzenedicarboxylic Acid Bis(2-Ethylhexyl) Ester)

- Structure : Aromatic 1,3-dicarboxylate isomer (C₂₄H₃₈O₄, MW 390.6 g/mol) .

- Applications : Antioxidant, antidiabetic (α-amylase/α-glucosidase inhibition), and anti-inflammatory agent .

- Bioactivity : Demonstrated antibacterial activity against Staphylococcus aureus and utility in cancer chemotherapy .

Terephthalate Esters (1,4-Benzenedicarboxylic Acid Bis(2-Ethylhexyl) Ester)

Hexanedioic Acid Bis(2-Ethylhexyl) Ester

- Structure : Aliphatic dicarboxylate ester (C₂₄H₄₄O₄, MW 390.6 g/mol) .

- Applications : Antimicrobial agent in plant extracts (e.g., H. beccariana bark) and biosurfactant in Streptomyces spp. .

- Bioactivity : Inhibits pathogens like S. aureus and exhibits anticancer properties .

Functional Analogues: Peroxydicarbonate Esters

Di-sec-Butyl Peroxydicarbonate

- Structure : Shorter alkyl chains (C₁₀H₁₈O₆, MW 234.2 g/mol) .

- Applications : Radical initiator in polymerization, but less thermally stable than EHP .

- Safety : Highly reactive; requires refrigeration to prevent decomposition .

Comparative Analysis

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Applications | Bioactivity | Safety Concerns |

|---|---|---|---|---|

| EHP | C₁₈H₃₄O₆ | PVC polymerization initiator | None reported | Explosive, reactive peroxide |

| DEHP (Phthalate) | C₂₄H₃₈O₄ | Plasticizer | Cytotoxic, antimicrobial | Endocrine disruptor |

| 1,3-Benzenedicarboxylate (Isophthalate) | C₂₄H₃₈O₄ | Antioxidant, antidiabetic | Antibacterial, anti-inflammatory | Limited data |

| Hexanedioic Acid Ester | C₂₄H₄₄O₄ | Antimicrobial agent | Anticancer | Low toxicity |

| Di-sec-Butyl Peroxydicarbonate | C₁₀H₁₈O₆ | Polymerization initiator | None reported | Thermal instability |

Table 2: Key Research Findings

Biological Activity

Peroxydicarbonic acid, bis(2-ethylhexyl) ester, commonly referred to as DEHP (di(2-ethylhexyl) phthalate), is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential applications in various fields.

- Chemical Formula : C18H34O6

- Molecular Weight : 342.47 g/mol

- Physical State : Liquid

- Stability : Sensitive to temperature; decomposes violently at elevated temperatures .

This compound acts primarily through its metabolites, particularly monoethylhexyl phthalate (MEHP). MEHP is known to induce peroxisome proliferation by activating peroxisome proliferator-activated receptors (PPARs). This activation leads to increased production of hydrogen peroxide and enhances cell proliferation, which can result in hepatotoxic and carcinogenic effects .

1. Toxicity Profile

The toxicity of DEHP has been extensively studied. It exhibits various adverse effects on different organ systems:

- Hepatic Effects : Studies indicate that DEHP can lead to liver enlargement and peroxisome proliferation. The no observed adverse effect level (NOAEL) for liver tumors has been established at 95 mg/kg body weight per day in rodent studies .

- Reproductive Toxicity : DEHP has been shown to cause testicular atrophy and decrease sperm quality in male rodents. The compound disrupts normal testosterone levels during critical developmental stages .

- Kidney Effects : Repeated exposure can result in kidney weight increases and chronic nephropathy .

2. Antibacterial Activity

Research indicates that derivatives of DEHP possess antibacterial properties. A study highlighted the effectiveness of bis(2-ethylhexyl) phthalate against various bacterial strains, demonstrating significant microbicidal activity against pathogens like Prevotella and Fusobacterium nucleatum, while showing resistance in Lactobacillus acidophilus .

3. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of DEHP on cancer cell lines. In vitro assays demonstrated that DEHP exhibits selective cytotoxicity towards human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values indicating lower toxicity towards normal fibroblast (NIH 3T3) and keratinocyte (HaCaT) cells . The results suggest potential therapeutic applications in oncology, particularly as a selective agent against malignant cells.

Case Study 1: Hepatotoxicity Assessment

A study conducted on rats exposed to DEHP revealed significant liver damage characterized by increased liver weights and peroxisome proliferation. The research established a clear dose-response relationship between DEHP exposure and the incidence of liver tumors, reinforcing concerns about its carcinogenic potential in humans .

Case Study 2: Antibacterial Efficacy

In a clinical trial assessing the antibacterial efficacy of DEHP derivatives in oral health products, researchers found that treatments containing these compounds altered the composition of oral microbiota favorably while inhibiting pathogenic bacteria associated with periodontitis . This shift suggests potential applications in dental care formulations.

Summary of Findings

| Biological Activity | Observations | Implications |

|---|---|---|

| Hepatic Toxicity | Liver enlargement; carcinogenic potential | Risk assessment for human exposure |

| Reproductive Toxicity | Testicular atrophy; decreased sperm quality | Concerns for male reproductive health |

| Antibacterial | Effective against specific pathogens | Potential use in antimicrobial treatments |

| Cytotoxicity | Selective toxicity towards cancer cells | Investigative therapeutic applications |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing peroxydicarbonic acid, bis(2-ethylhexyl) ester, and what experimental parameters are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via esterification of peroxydicarbonic acid with 2-ethylhexanol under controlled conditions. Key parameters include:

- Catalyst selection : Use sulfuric acid or p-toluenesulfonic acid to protonate the carbonyl group, enhancing reactivity.

- Temperature control : Maintain 60–80°C to avoid thermal decomposition of the peroxide group .

- Solvent choice : Anhydrous solvents (e.g., dichloromethane) minimize hydrolysis side reactions.

- Stoichiometry : Excess 2-ethylhexanol (1.5:1 molar ratio) improves conversion efficiency.

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, flame-resistant lab coats, and ANSI-approved safety goggles.

- Ventilation : Perform reactions in a fume hood with local exhaust ventilation to limit inhalation exposure .

- Storage : Store in opaque, airtight containers at 2–8°C to prevent light- or heat-induced decomposition.

- Emergency protocols : In case of spills, neutralize with sodium bicarbonate before adsorption onto inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for peroxydicarbonic acid esters be systematically resolved?

- Methodological Answer :

- Experimental replication : Reproduce studies under standardized conditions (e.g., DSC at 10°C/min heating rate in nitrogen atmosphere).

- Variable isolation : Test the impact of trace impurities (e.g., residual acids or alcohols) on decomposition kinetics using GC-MS .

- Comparative analysis : Benchmark against structurally analogous peroxydicarbonates (e.g., di-4-t-butylcyclohexyl ester ) to identify substituent effects on stability.

- Data reconciliation : Apply multivariate statistical models to account for differences in experimental setups (e.g., calorimeter sensitivity, sample mass) .

Q. What methodologies are recommended for assessing the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis studies : Conduct pH-dependent experiments (pH 4–9) at 25°C, monitoring peroxide decomposition via UV-Vis (λ = 240 nm for O-O bond cleavage).

- Biodegradation assays : Use OECD 301B (Ready Biodegradability) tests with activated sludge inoculum, quantifying CO₂ evolution via GC-TCD .

- Photolysis : Expose to UV light (254 nm) in aqueous and organic phases, identifying byproducts (e.g., 2-ethylhexanol, CO₂) via LC-HRMS .

- Ecotoxicology : Evaluate acute toxicity using Daphnia magna (OECD 202) and algae (OECD 201), noting EC₅₀ values relative to structurally similar esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.